ピリミジン-4-カルボニルクロリド

概要

説明

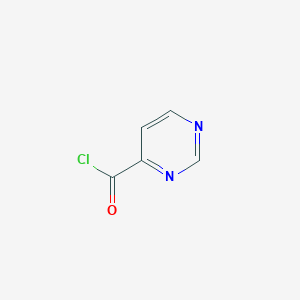

Pyrimidine-4-carbonyl chloride is an organic compound with the molecular formula C5H3ClN2O. It is a derivative of pyrimidine, a six-membered heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are known for their wide range of biological activities and are integral components of various pharmaceuticals, agrochemicals, and natural products .

科学的研究の応用

Pyrimidine-4-carbonyl chloride has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.

Industry: Applied in the production of agrochemicals and dyes

作用機序

Target of Action

Pyrimidine-4-carbonyl chloride, like other pyrimidine derivatives, is known to exhibit a range of pharmacological effects including anti-inflammatory activities . The primary targets of pyrimidine-based anti-inflammatory agents are the COX-1 and COX-2 enzymes . These enzymes are involved in the production of prostaglandins, which play a key role in the body’s inflammatory response .

Mode of Action

The mechanism of action of pyrimidine-based anti-inflammatory agents, including Pyrimidine-4-carbonyl chloride, is associated with the inhibition of prostaglandin E2 (PGE2) generated by COX enzymes . By suppressing the activity of COX-1 and COX-2 enzymes, these agents reduce the generation of PGE2, thus mitigating the inflammatory response .

Biochemical Pathways

Pyrimidines play a major role in various biochemical pathways. They are involved in the synthesis of DNA and RNA, regulation of enzymatic reactions, and serve as a source of energy . The de novo biosynthesis of pyrimidines proceeds via two different biochemical strategies: the purine ring is built on PRPP (5-phosphoribosyl 1-pyrophosphate), while the pyrimidine ring is synthesized first, and PRPP is the source for the ribose 5-phosphate added to the pyrimidine ring .

Pharmacokinetics

The pharmacokinetics of pyrimidine analogues, including Pyrimidine-4-carbonyl chloride, involve several metabolic steps including sequential phosphorylation to its monophosphate, diphosphate, and triphosphate . The intracellularly formed nucleotides are responsible for the pharmacological effects . .

Result of Action

The result of the action of Pyrimidine-4-carbonyl chloride is the reduction of inflammation due to its inhibitory effect on the production of PGE2, a key mediator of inflammation . This leads to a decrease in the symptoms associated with inflammation, such as pain and swelling.

Action Environment

The action of Pyrimidine-4-carbonyl chloride, like other pyrimidines, can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a key process in pyrimidine synthesis . Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring, a crucial step in the synthesis of pyrimidines .

準備方法

Synthetic Routes and Reaction Conditions: Pyrimidine-4-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows: [ \text{C5H3N2COOH} + \text{SOCl2} \rightarrow \text{C5H3N2COCl} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of pyrimidine-4-carbonyl chloride often involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反応の分析

Types of Reactions: Pyrimidine-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form pyrimidine-4-carboxylic acid.

Reduction: It can be reduced to pyrimidine-4-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires the presence of a base such as pyridine to form esters.

Thiols: Reacts in the presence of a base to form thioesters.

Major Products:

Amides: Formed from reactions with amines.

Esters: Formed from reactions with alcohols.

Thioesters: Formed from reactions with thiols.

類似化合物との比較

Pyrimidine-4-carboxylic acid: The parent compound from which pyrimidine-4-carbonyl chloride is derived.

Pyrimidine-4-methanol: A reduced form of pyrimidine-4-carbonyl chloride.

Pyrimidine-4-thiol: A sulfur-containing analog.

Uniqueness: Pyrimidine-4-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its electrophilic carbonyl chloride group allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

生物活性

Pyrimidine-4-carbonyl chloride is a significant compound in medicinal chemistry, primarily known for its role as an intermediate in the synthesis of various heterocyclic compounds and its potential biological activities. This article explores the biological activity of Pyrimidine-4-carbonyl chloride, focusing on its mechanisms of action, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Pyrimidine-4-carbonyl chloride exhibits several pharmacological effects, particularly anti-inflammatory actions. Its mechanism involves the inhibition of prostaglandin E2 (PGE2) production by targeting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Biochemical Pathways

Pyrimidines, including Pyrimidine-4-carbonyl chloride, are crucial in biochemical pathways such as:

- DNA and RNA Synthesis : They serve as building blocks for nucleic acids.

- Energy Regulation : Pyrimidines are involved in cellular energy metabolism through their derivatives.

- Enzymatic Reactions : They modulate various enzymatic activities within cells.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of pyrimidine derivatives, including Pyrimidine-4-carbonyl chloride and its analogs. These studies aim to optimize the biological activity of these compounds by modifying their chemical structures.

Key Findings from SAR Studies

- Inhibitors of NAPE-PLD : A library of pyrimidine-4-carboxamide derivatives was evaluated for their inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids. The most potent compound identified had an IC50 value of 72 nM .

- Antimicrobial Activity : Research indicated that certain pyrimidine derivatives exhibited broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa. The best-performing compound showed significant minimum inhibitory concentration (MIC) values, highlighting its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetics of pyrimidine analogs involve several metabolic processes:

- Phosphorylation : The compound undergoes sequential phosphorylation to generate its active forms—monophosphate, diphosphate, and triphosphate.

- Distribution and Elimination : Understanding the distribution and elimination pathways is crucial for predicting the therapeutic efficacy and safety profile of these compounds.

Case Study 1: Anti-inflammatory Effects

A study demonstrated that Pyrimidine-4-carbonyl chloride significantly reduced inflammation markers in animal models by inhibiting PGE2 synthesis. This effect was linked to enhanced therapeutic outcomes in conditions like arthritis and other inflammatory disorders .

Case Study 2: Antimicrobial Activity

In a recent evaluation, a series of pyrimidine derivatives were synthesized and tested for antimicrobial properties. The findings revealed that specific modifications to the pyrimidine core led to enhanced activity against bacterial strains, particularly those resistant to conventional antibiotics .

Summary Table of Biological Activities

特性

IUPAC Name |

pyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O/c6-5(9)4-1-2-7-3-8-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMTUOKCYZDAJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593431 | |

| Record name | Pyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184951-32-4 | |

| Record name | Pyrimidine-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides interact with 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles and what are the resulting products?

A1: The research paper [] describes how 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides react with 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitriles to yield a series of new nitrile compounds. This reaction specifically targets the nitrile group within the 2-(3,4-Dihydro-4-oxo-2-quinazolinyl)acetonitrile structure, resulting in the formation of new carbon-nitrogen bonds and the creation of more complex molecular structures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。